molecular formula C16H17F2N5O2 B10756782 4-{[(2,6-difluorophenyl)carbonyl]amino}-N-[(3S)-piperidin-3-yl]-1H-pyrazole-3-carboxamide

4-{[(2,6-difluorophenyl)carbonyl]amino}-N-[(3S)-piperidin-3-yl]-1H-pyrazole-3-carboxamide

Cat. No.: B10756782
M. Wt: 349.34 g/mol
InChI Key: KOMNQBZWMCFDTQ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,6-difluorophenyl)carbonyl]amino}-N-[(3S)-piperidin-3-yl]-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,6-difluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reduction of a pyridine derivative using hydrogenation or other reducing agents.

    Coupling Reactions: The final step involves coupling the pyrazole, difluorophenyl, and piperidine moieties using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Bases such as sodium hydroxide or potassium carbonate can facilitate substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted difluorophenyl derivatives.

Scientific Research Applications

4-{[(2,6-difluorophenyl)carbonyl]amino}-N-[(3S)-piperidin-3-yl]-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2) . It binds to the active site of the enzyme, inhibiting its activity and thereby affecting cell cycle progression and proliferation. This mechanism is particularly relevant in the context of cancer research, where CDK2 inhibitors are being explored as potential anticancer agents.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2,4-difluorophenyl)carbonyl]amino}-N-[(3S)-piperidin-3-yl]-1H-pyrazole-3-carboxamide
  • 4-{[(2,6-dichlorophenyl)carbonyl]amino}-N-[(3S)-piperidin-3-yl]-1H-pyrazole-3-carboxamide

Uniqueness

4-{[(2,6-difluorophenyl)carbonyl]amino}-N-[(3S)-piperidin-3-yl]-1H-pyrazole-3-carboxamide is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H17F2N5O2

Molecular Weight

349.34 g/mol

IUPAC Name

4-[(2,6-difluorobenzoyl)amino]-N-[(3S)-piperidin-3-yl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C16H17F2N5O2/c17-10-4-1-5-11(18)13(10)15(24)22-12-8-20-23-14(12)16(25)21-9-3-2-6-19-7-9/h1,4-5,8-9,19H,2-3,6-7H2,(H,20,23)(H,21,25)(H,22,24)/t9-/m0/s1

InChI Key

KOMNQBZWMCFDTQ-VIFPVBQESA-N

Isomeric SMILES

C1C[C@@H](CNC1)NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3F)F

Canonical SMILES

C1CC(CNC1)NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.